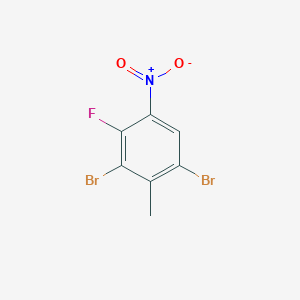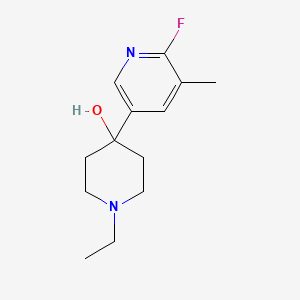![molecular formula C10H17ClN2O2 B1434116 N-[3-(dimethylamino)propyl]furan-2-carboxamide hydrochloride CAS No. 1293993-04-0](/img/structure/B1434116.png)
N-[3-(dimethylamino)propyl]furan-2-carboxamide hydrochloride
Descripción general
Descripción
N-[3-(dimethylamino)propyl]furan-2-carboxamide hydrochloride is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is often used in laboratory experiments to study its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Aplicaciones Científicas De Investigación
Antibacterial Activity of Furan Derivatives
- Application Summary: Furan derivatives have been recognized for their remarkable therapeutic efficacy, inspiring medicinal chemists to create numerous innovative antibacterial agents . They exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .
- Methods of Application: The synthesis of furan derivatives involves various methods and structural reactions . The crucial facts presented in the related research may aid in the creation of more effective and secure antimicrobial agents .
- Results or Outcomes: Furan-containing compounds have shown to be one of the most powerful tools in the fight against bacterial strain-caused infection .
Copolymerization of Amine-Containing Monomers
- Application Summary: The radical copolymerizations of N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene were shown to have a peculiar nature .
- Methods of Application: The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers . Such processes cannot be adequately described using the comonomer reactivity ratios .
- Results or Outcomes: The differences in the behavior of systems involving amine monomers are related to the ability of DMAPMA to form assemblies with different reactivity due to the hydrogen bonding .
However, it’s worth noting that compounds with similar structures or functional groups often have similar properties or uses. For example, other furan derivatives and amine-containing compounds have been studied for their antibacterial activity and in the field of polymer chemistry .
Propiedades
IUPAC Name |
N-[3-(dimethylamino)propyl]furan-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2.ClH/c1-12(2)7-4-6-11-10(13)9-5-3-8-14-9;/h3,5,8H,4,6-7H2,1-2H3,(H,11,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOCVNKTLKOGLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC=CO1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(dimethylamino)propyl]furan-2-carboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



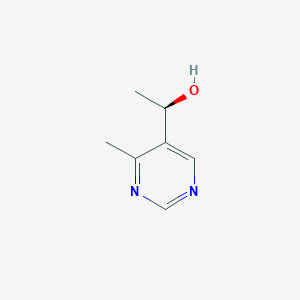
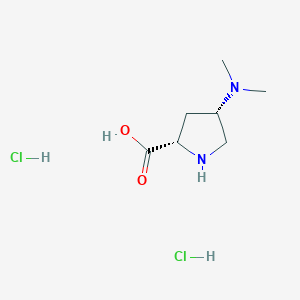
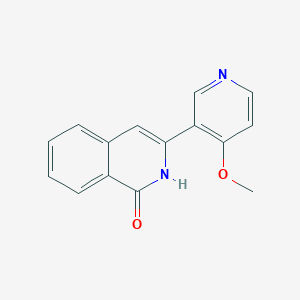
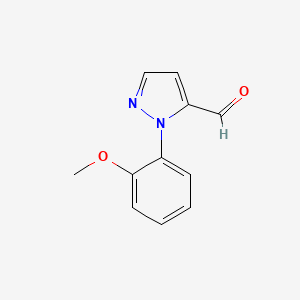
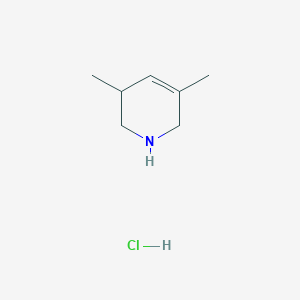
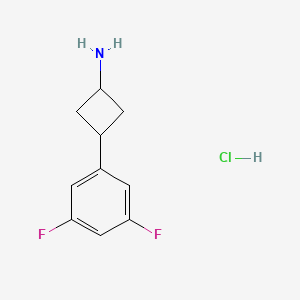
![5-[Methyl(propan-2-yl)amino]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B1434045.png)
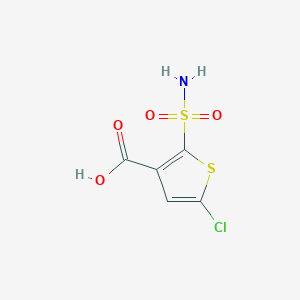
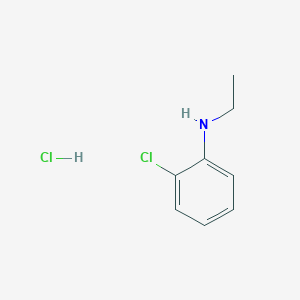
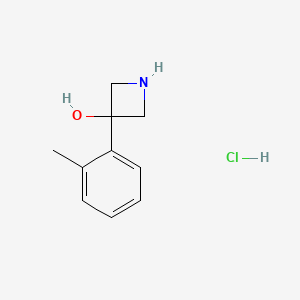
![2-hydroxy-N-[2-(pyridin-4-yl)ethyl]propanamide](/img/structure/B1434050.png)
![5-Methoxy-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl](/img/structure/B1434053.png)
